molecular formula C11H10INO2 B8188304 2-Iodo-indolizine-1-carboxylic acid ethyl ester

2-Iodo-indolizine-1-carboxylic acid ethyl ester

Cat. No.: B8188304
M. Wt: 315.11 g/mol
InChI Key: AFEBQTUDCCJUIB-UHFFFAOYSA-N
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Description

2-Iodo-indolizine-1-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of an iodine atom at the 2-position and an ethyl ester group at the carboxylic acid position makes this compound unique and potentially useful in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-iodoindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEBQTUDCCJUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-indolizine-1-carboxylic acid ethyl ester typically involves the iodination of indolizine derivatives followed by esterification. One common method includes the reaction of indolizine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodo-indolizine is then subjected to esterification with ethanol and a catalyst such as sulfuric acid to yield the ethyl ester derivative .

Industrial Production Methods

Industrial production of 2-Iodo-indolizine-1-carboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-indolizine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 2-substituted indolizine derivatives.

    Oxidation: Formation of oxidized indolizine derivatives.

    Reduction: Formation of reduced indolizine derivatives.

    Hydrolysis: Formation of 2-Iodo-indolizine-1-carboxylic acid.

Scientific Research Applications

2-Iodo-indolizine-1-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-indolizine-1-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the indolizine core can facilitate binding to specific sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-indolizine-1-carboxylic acid ethyl ester
  • 2-Chloro-indolizine-1-carboxylic acid ethyl ester
  • 2-Fluoro-indolizine-1-carboxylic acid ethyl ester

Uniqueness

2-Iodo-indolizine-1-carboxylic acid ethyl ester is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can influence the compound’s chemical behavior and interactions with biological targets .

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